2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound features a triazoloquinoxaline core substituted with a 3,5-dimethylphenoxy group at position 4 and an acetamide side chain linked to a 3-fluoro-4-methylphenyl moiety. The triazoloquinoxaline scaffold is known for its bioactivity in modulating enzymes or receptors, particularly in neurological and oncological contexts.
Properties
IUPAC Name |
2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-15-10-16(2)12-19(11-15)35-25-24-30-31(14-23(33)28-18-9-8-17(3)20(27)13-18)26(34)32(24)22-7-5-4-6-21(22)29-25/h4-13H,14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTGILAWGKKTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which is known for its DNA intercalation activities.
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA’s normal functioning and lead to changes in its structure.
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. Specifically, it can interfere with DNA replication and transcription, leading to the inhibition of protein synthesis and cell division. This makes the compound potentially useful as an anticancer agent.
Pharmacokinetics
These profiles can provide insights into the compound’s bioavailability, half-life, clearance, and potential for toxicity.
Result of Action
The compound’s intercalation into DNA can lead to cellular effects such as the inhibition of cell division and the induction of cell death. This is why it has been evaluated for its anti-proliferative effects against various cancer cell lines.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells
Biochemical Analysis
Biochemical Properties
Related triazoloquinoxaline derivatives have been found to interact with DNA, suggesting that this compound may also interact with nucleic acids.
Biological Activity
The compound 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a triazole ring fused with a quinoxaline moiety. Its chemical formula is C19H20FN5O2, and it can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit a range of biological activities including:
- Anticancer Properties : Several studies have demonstrated that derivatives of this scaffold possess significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown EC50 values in the low micromolar range against melanoma and breast cancer cell lines .
- Antimicrobial Activity : The triazole and quinoxaline moieties are known for their antimicrobial properties. Compounds derived from these structures have been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results .
- Antiviral Effects : Some derivatives have been tested for antiviral activity against viruses like HSV-1 and VSV, exhibiting effective inhibition .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The mechanism often involves:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. For instance, studies have reported that related compounds can act as topoisomerase inhibitors, disrupting DNA replication in cancer cells .
- Receptor Modulation : Some derivatives have been identified as antagonists for various receptors, including adenosine receptors, which play roles in cancer progression and metastasis .
Table 1: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Anticancer | , | Cytotoxicity against A375 melanoma (EC50 365 nM) |
| Antimicrobial | , | Inhibition of Staphylococcus aureus |
| Antiviral | Effective against HSV-1 and VSV |
Case Study: Anticancer Activity
In a study conducted by Ezzat et al., derivatives of the triazoloquinoxaline scaffold were synthesized and evaluated for their anticancer properties. Compound EAPB02303 was highlighted for its potent activity against triple-negative breast cancer cells (MDA-MB-231), with an EC50 value significantly lower than other tested compounds . This demonstrates the potential of triazoloquinoxaline derivatives in targeted cancer therapies.
Case Study: Antimicrobial Efficacy
Research on antimicrobial properties revealed that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential as an anticancer agent . Research indicates that triazoloquinoxaline derivatives exhibit significant biological activity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth and proliferation.
Studies have shown that compounds with similar structures can act as enzyme inhibitors and receptor modulators . For instance:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases that are crucial for cancer cell signaling pathways.
- Receptor Binding : It could interact with G-protein coupled receptors (GPCRs), influencing cellular responses and potentially leading to therapeutic effects.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored. Similar triazoloquinoxaline derivatives have demonstrated activity against bacterial strains by targeting microbial DNA gyrase or other essential bacterial enzymes.
Material Science
In addition to its biological applications, this compound can serve as a building block for synthesizing new materials with specific properties. Its unique functional groups allow for modifications that can enhance material characteristics such as conductivity or mechanical strength.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal highlighted the synthesis of various triazoloquinoxaline derivatives and their evaluation against breast cancer cell lines. The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating enhanced potency .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of similar compounds demonstrated effective inhibition of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Phenoxy-Substituted Acetamides
describes analogs such as 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide, which replaces the triazoloquinoxaline core with a simpler acetamide backbone. Key differences include:
- Bioactivity Implications : Bromine may enhance binding to electrophilic targets (e.g., kinases), while dimethyl groups could improve metabolic stability by reducing oxidative degradation .
Comparison with Naphtho-Furan Acetamide Derivatives
The compound in , N-(4-aminobutyl)-2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-1,3-dihydronaphtho[2,3-c]furan-4-yl)oxy)acetamide, shares an acetamide side chain but differs in its polycyclic core. Notable contrasts include:
- Core Structure: The naphtho-furan system in enables π-π stacking with aromatic residues in enzymes, while the triazoloquinoxaline core in the target compound may engage in hydrogen bonding via its nitrogen-rich heterocycle.
- Functional Groups : The benzo-dioxol and dimethoxy groups in enhance water solubility but may reduce blood-brain barrier penetration compared to the fluorine and methyl groups in the target compound .
Triazole/Triazine-Based Pesticide Analogs
lists pesticides like flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (oxazolidinyl acetamide). While these are agrochemicals, structural parallels exist:
- However, the quinoxaline ring’s extended conjugation may offer broader π-orbital interactions.
- Acetamide Side Chains : Oxadixyl’s methoxy-acetamide group highlights the role of electron-donating substituents in stabilizing hydrogen bonds, contrasting with the target compound’s fluoro-methylphenyl group, which combines steric and electronic effects .
Pharmacological and Physicochemical Properties
Pharmacological Activity
- Target Selectivity: The triazoloquinoxaline core may exhibit selectivity for kinase or GABA receptors due to its planar structure, unlike the naphtho-furan derivative’s preference for topoisomerase inhibition .
- Fluorine Impact: The 3-fluoro substituent likely enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., ’s hydroxymethyl group) .
Physicochemical Profiling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
